N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine
Description
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic organic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at the 3-position. The acetyl-beta-alanine moiety is linked to the pyridazinone ring via an amide bond. Its IUPAC name is 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid conjugated with beta-alanine .
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
3-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O4S/c17-11(14-6-5-13(19)20)8-16-12(18)4-3-9(15-16)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,14,17)(H,19,20) |
InChI Key |
DMVCDNMVPLVDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the thiophene ring. The final step involves the acetylation of beta-alanine.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a thiophene derivative and the pyridazine intermediate.
Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the pyridazine and thiophene rings suggests possible activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies may focus on its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Based Derivatives
Thiophene-containing compounds are widely studied for their pharmacological properties. Key structural analogs include:
Sulfonamide-Linked Thiophene Derivatives
- Example: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Structure: Thiophene linked to a sulfonamide group via an enaminone bridge. Activity: Exhibited potent antiproliferative activity against human breast cancer (IC50 = 10.25 µM), outperforming doxorubicin (IC50 ≈ 30 µM) .
Pyridazinone-Thiophene Hybrids
- Target Compound: N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine Structure: Pyridazinone core with thiophene at C3 and acetyl-beta-alanine at N1. Key Difference: The beta-alanine side chain enhances hydrophilicity compared to sulfonamide or aryl groups in analogs like 26–29 .
Physicochemical and Pharmacokinetic Properties
- Target Compound : The acetyl-beta-alanine moiety likely improves aqueous solubility and bioavailability compared to purely aromatic analogs like 26–29 , which rely on lipophilic sulfonamide or benzothiazole groups .
Biological Activity
N-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 307.33 g/mol. The compound features a pyridazine core linked to a thiophene ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O4S |
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | 3-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]propanoic acid |
| InChI Key | DMVCDNMVPLVDKY-UHFFFAOYSA-N |
| LogP | 0.1582 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyridazine Core : This is achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
- Introduction of Thiophene Ring : A cyclization reaction involving a thiophene derivative and the pyridazine intermediate is performed.
- Acetylation of Beta-Alanine : The final step involves acetylation using acetic anhydride in the presence of a base like pyridine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
Pharmacological Implications
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:
- Anti-inflammatory Effects : Compounds containing thiophene and pyridazine moieties have demonstrated significant anti-inflammatory properties in various models.
- Antioxidant Activity : The presence of the thiophene ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound could protect neuronal cells from excitotoxicity, thereby offering potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Study on RORγt Inhibitors : A novel series of thiophene-containing amides were identified as potent inhibitors of RORγt, showcasing their potential in treating autoimmune diseases .
- Neuroprotective Studies : Research on thiazoline derivatives indicated protective effects against glutamate-induced excitotoxicity in glial cell cultures, suggesting similar potential for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
